7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one
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Overview
Description
7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one is a heterocyclic compound with a molecular formula of C11H11N3O and a molecular weight of 201.23 g/mol . This compound is characterized by a fused ring system that includes a pyrrolo and quinazolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: Shares the quinazolinone core but lacks the pyrrolo moiety.
Pyrroloquinoline: Contains a pyrrolo and quinoline moiety but differs in the arrangement of the rings.
Aminopyrrolopyrimidine: Similar in structure but contains a pyrimidine ring instead of a quinazolinone.
Uniqueness
7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-amino-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDIDJBTSUNVDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)N)C(=O)N2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408666 |
Source
|
Record name | 7-amino-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-53-2 |
Source
|
Record name | 7-amino-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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